molecular formula C24H17ClN2O4 B11590785 6-amino-8-{4-[(2-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{4-[(2-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11590785
M. Wt: 432.9 g/mol
InChI Key: PWYXIAOXUSMQIW-UHFFFAOYSA-N
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Description

6-AMINO-8-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure that includes an amino group, a chlorophenyl group, and a dioxolochromene core, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 6-AMINO-8-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves a multi-step process. One common method is the three-component one-pot synthesis, which involves the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water . This method is advantageous due to its simplicity and the use of water as a green solvent, which reduces the environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-AMINO-8-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other chromene derivatives that share structural features with 6-AMINO-8-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE. These compounds often exhibit similar biological activities but may differ in their potency, selectivity, and specific applications. Examples of similar compounds include:

Properties

Molecular Formula

C24H17ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

6-amino-8-[4-[(2-chlorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H17ClN2O4/c25-19-4-2-1-3-15(19)12-28-16-7-5-14(6-8-16)23-17-9-21-22(30-13-29-21)10-20(17)31-24(27)18(23)11-26/h1-10,23H,12-13,27H2

InChI Key

PWYXIAOXUSMQIW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl

Origin of Product

United States

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